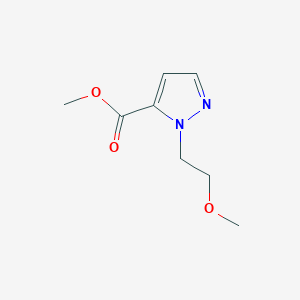

methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

Description

Methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (CAS: Not explicitly listed in evidence; molecular formula: C₈H₁₂N₂O₃, MW: 184.19) is a pyrazole derivative featuring a 2-methoxyethyl substituent at the 1-position and a methyl ester at the 5-position of the pyrazole ring . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. The 2-methoxyethyl group contributes to enhanced solubility in polar solvents due to its ether oxygen, while the methyl ester provides a reactive site for further functionalization, such as hydrolysis to carboxylic acids .

Properties

IUPAC Name |

methyl 2-(2-methoxyethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-12-6-5-10-7(3-4-9-10)8(11)13-2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCSNMIYNCLBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 1H-pyrazole-5-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Another method involves the use of 2-methoxyethylamine as a starting material, which undergoes cyclization with appropriate reagents to form the pyrazole ring, followed by esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate serves as an important intermediate in the synthesis of more complex pyrazole derivatives. It can undergo several chemical transformations:

- Oxidation : This reaction can convert the compound into corresponding pyrazole carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution reactions can occur at the ester group, allowing for the formation of various derivatives depending on the nucleophile used.

Chemistry

In synthetic chemistry, this compound is utilized as a precursor for synthesizing diverse pyrazole derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced properties.

Biology

Research has indicated that this compound may possess antimicrobial and anti-inflammatory properties. Studies have explored its potential as a bioactive molecule, revealing promising biological activities that warrant further investigation.

Medicine

The compound shows potential in drug development, particularly as an enzyme inhibitor. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications against various diseases.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials with tailored properties.

Structure-Activity Relationship (SAR)

A structure-activity relationship study has shown that modifications at different positions on the pyrazole ring significantly influence biological activity. For instance, varying substituents can either enhance or diminish potency against biological targets.

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate | 0.94 | Ethoxy group substitution |

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 0.92 | Hydroxyl substitution at position 5 |

| Methyl 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 0.88 | Methyl substitution at position 5 |

These variations highlight the unique properties of this compound within its class.

Case Study 1: Antiviral Activity Against HIV

A study screened various derivatives of this compound for their ability to inhibit HIV replication. Specific analogs demonstrated significant antiviral activity without cytotoxic effects on host cells, suggesting potential for further development in HIV therapeutics.

Case Study 2: Anti-Cancer Efficacy

Experiments conducted on breast cancer cell lines (MDA-MB-231) revealed that derivatives of this compound could induce apoptosis and inhibit cell proliferation effectively. Morphological changes consistent with apoptosis were observed, along with enhanced caspase-3 activity, indicating their potential as anti-cancer agents.

Mechanism of Action

The mechanism of action of methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrazole Carboxylates

Key Observations:

Substituent Effects: The 2-methoxyethyl group in the target compound improves hydrophilicity compared to alkyl (e.g., methyl in ) or aromatic (e.g., 4-methoxybenzyl in ) substituents. This enhances solubility for aqueous-phase reactions . Electron-withdrawing groups like 2-pyridyl (in ) or 7-chloroquinolin-4-yl (in ) increase polarity and metal-binding capacity, making them suitable for catalysis or bioactivity.

Ester Group Position and Stability :

Biological Activity

Methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (MEPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MEPC, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MEPC has a molecular formula of C₈H₁₂N₂O₃ and a molecular weight of approximately 172.19 g/mol. The compound features a pyrazole ring with a carboxylate group and a methoxyethyl substituent, which contributes to its chemical reactivity and potential biological activity. The structure allows for various interactions with biological targets, making it a subject of interest for drug development.

Biological Activities

MEPC exhibits several notable biological activities:

- Antimicrobial Activity : MEPC has shown promising results against various microbial strains. Studies indicate that it can inhibit the growth of certain bacteria, suggesting potential applications as an antimicrobial agent.

- Antiviral Properties : Research has indicated that MEPC may possess antiviral activity, particularly against viruses such as HIV. Its mechanism does not align with the three main classes of anti-HIV drugs, offering a unique approach to tackling viral resistance .

- Anti-Cancer Potential : Preliminary studies have demonstrated that MEPC can induce apoptosis in cancer cells. For instance, compounds based on the pyrazole structure have been shown to inhibit the growth of several cancer cell types, including breast and lung cancer .

- Enzyme Inhibition : MEPC has been reported to interact with various enzymes involved in metabolic pathways. Its inhibitory effects on specific enzymes could be harnessed for therapeutic purposes .

Structure-Activity Relationship (SAR)

The biological activity of MEPC is closely linked to its structural features. A structure-activity relationship study revealed that modifications at different positions on the pyrazole ring could significantly impact its potency against biological targets. For example:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate | 0.94 | Ethoxy instead of methoxy group |

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 0.92 | Hydroxyl substitution at position 5 |

| Methyl 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 0.88 | Methyl substitution at position 5 |

These compounds exhibit varying degrees of biological activity, highlighting the unique properties of MEPC within this class .

Case Study 1: Antiviral Activity Against HIV

In a study evaluating the antiviral effects of MEPC derivatives, several compounds were screened for their ability to inhibit HIV replication. The results indicated that specific analogs showed significant antiviral activity without cytotoxic effects on host cells . This positions MEPC as a potential lead compound for further development in HIV therapeutics.

Case Study 2: Anti-Cancer Efficacy

A series of experiments conducted on breast cancer cell lines (MDA-MB-231) demonstrated that MEPC derivatives could induce apoptosis and inhibit cell proliferation effectively. The compounds caused morphological changes consistent with apoptosis and enhanced caspase-3 activity, indicating their potential as anti-cancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.